molecular formula C20H19N3O6S2 B6493990 4-oxo-6-{[(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran-3-yl 2-ethoxybenzoate CAS No. 896017-72-4

4-oxo-6-{[(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran-3-yl 2-ethoxybenzoate

Cat. No. B6493990
CAS RN: 896017-72-4
M. Wt: 461.5 g/mol
InChI Key: MKKGMADMGWBNLN-UHFFFAOYSA-N
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Description

The compound “4-oxo-6-{[(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran-3-yl 2-ethoxybenzoate” is a complex organic molecule. It contains several functional groups and heterocyclic rings, including a thiadiazole ring, a pyran ring, and an ester group . The molecule is part of a class of compounds known as 1,3,4-thiadiazoles, which are known for their wide range of biological activities .


Synthesis Analysis

The synthesis of similar 1,3,4-thiadiazole derivatives has been reported in the literature . Typically, these compounds are synthesized using a suitable precursor molecule, which is then reacted with other reagents to introduce the desired functional groups. The exact synthesis process for this specific compound is not detailed in the available resources.


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It contains a total of 41 bonds, including 26 non-H bonds, 10 multiple bonds, 9 rotatable bonds, 5 double bonds, and 5 aromatic bonds. The molecule also features 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aliphatic), 1 ketone (aliphatic), and 1 carbonate .

Scientific Research Applications

Antifungal Activity

The synthesis of novel 1,3,4-thiadiazole derivatives of glucosides, including F2532-0195, has yielded compounds with promising antifungal properties . Specifically, some of these derivatives exhibit good antifungal activities against Phytophthora infestans (P. infestans), a notorious pathogen responsible for late blight in potatoes and tomatoes. Notably, compound 4i demonstrates higher bioactivity against P. infestans than the commonly used fungicide Dimethomorph . This suggests that F2532-0195 could be explored further as an alternative antifungal agent.

Antibacterial Activity

While the antibacterial activities of 1,3,4-thiadiazole derivatives have been well-documented, F2532-0195 also shows moderate to poor antibacterial effects against certain bacterial strains. Notably, it exhibits activity against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas campestris pvcitri (Xcc) . These bacteria cause diseases in rice and citrus plants, respectively. Although the antibacterial potency of F2532-0195 may not be as robust as some existing bactericides, its unique chemical structure warrants further investigation.

Plant Growth Regulation

1,3,4-Thiadiazole compounds have been explored as plant growth regulators . While specific studies on F2532-0195’s role in plant growth regulation are scarce, its 1,3,4-thiadiazole scaffold suggests potential bioactivity in this area. Investigating its effects on plant growth, development, and stress tolerance could yield valuable insights.

Future Directions

Given the biological activity of many 1,3,4-thiadiazole derivatives, this compound could be a subject of future research in medicinal chemistry . Potential areas of investigation could include a more detailed exploration of its biological activity, the development of synthesis methods, and the study of its physical and chemical properties.

properties

IUPAC Name

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2-ethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O6S2/c1-3-17(25)21-19-22-23-20(31-19)30-11-12-9-14(24)16(10-28-12)29-18(26)13-7-5-6-8-15(13)27-4-2/h5-10H,3-4,11H2,1-2H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKGMADMGWBNLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-ethoxybenzoate

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